molecular formula C20H23N5O5S B2947408 3-oxo-N-(4-sulfamoylphenethyl)-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 1207053-09-5

3-oxo-N-(4-sulfamoylphenethyl)-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No. B2947408
CAS RN: 1207053-09-5
M. Wt: 445.49
InChI Key: DTIAORBDJNPXAA-UHFFFAOYSA-N
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Description

The compound “3-oxo-N-(4-sulfamoylphenethyl)-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide” is a derivative of Praziquantel (PZQ), a medication used to treat a number of types of parasitic worm infections . It has been studied for its potential use in the treatment of schistosomiasis, a neglected parasitic disorder caused by trematode flatworms of the genus Schistosoma .


Molecular Structure Analysis

The molecular structure of this compound has been studied using X-ray diffraction . The compound has been found in complex with Carbonic Anhydrase from Schistosoma mansoni (SmCA) and Human Carbonic Anhydrase II . These studies provide insights into the structural factors responsible for the activity of the compound.

Mechanism of Action

The mechanism of action of this compound involves the inhibition of Carbonic Anhydrase from Schistosoma mansoni (SmCA), making SmCA a possible new target against this nematode . The compound has shown in vitro inhibition of immature and adult S. mansoni .

Future Directions

The compound has shown promise in the treatment of schistosomiasis, but further optimization is required for improved activity . Future research will likely focus on improving the efficacy of the compound and further understanding its mechanism of action.

properties

IUPAC Name

3-oxo-5-(oxolan-2-ylmethyl)-N-[2-(4-sulfamoylphenyl)ethyl]-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O5S/c21-31(28,29)15-5-3-13(4-6-15)7-8-22-19(26)16-11-25(10-14-2-1-9-30-14)12-17-18(16)23-24-20(17)27/h3-6,11-12,14H,1-2,7-10H2,(H,22,26)(H,24,27)(H2,21,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTIAORBDJNPXAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C=C3C(=NNC3=O)C(=C2)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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